2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
Overview
Description
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is a chemical compound with the molecular formula C8H10ClNO2·HCl. It is a pyridine derivative that contains a chloromethyl group and two methoxy groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride typically involves the chloromethylation of 3,4-dimethoxypyridine. One common method includes the reaction of 3,4-dimethoxypyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the 2-position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Oxidation: Formation of pyridine N-oxides or other oxidized products.
Reduction: Formation of methylated pyridine derivatives or other reduced forms.
Scientific Research Applications
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Employed in the development of potential drug candidates and bioactive compounds.
Material Science: Utilized in the synthesis of functional materials, such as polymers and catalysts.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride involves its reactivity with nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. Additionally, the methoxy groups on the pyridine ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride: Similar structure with a different substitution pattern on the pyridine ring.
2-(Chloromethyl)pyridine Hydrochloride: Lacks the methoxy groups, resulting in different reactivity and applications.
3,4-Dimethoxypyridine: Lacks the chloromethyl group, used in different synthetic applications.
Uniqueness
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is unique due to the presence of both chloromethyl and methoxy groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in organic synthesis, making it a valuable intermediate for various chemical transformations.
Properties
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIKJFWBIEEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993631 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72830-09-2 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72830-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromethyl-3,4-dimethoxypyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloromethyl-3,4-dimethoxypyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in pharmaceutical synthesis?
A: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is primarily used as a key building block in the synthesis of pantoprazole sodium. [, , , ] This compound reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole through a condensation reaction, ultimately leading to the formation of pantoprazole sodium after subsequent oxidation and salt formation steps. [, ]
Q2: Are there alternative synthetic routes to pantoprazole sodium that do not utilize 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?
A2: While 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a commonly used intermediate, the provided research papers do not explore alternative synthetic routes to pantoprazole sodium. Further research is necessary to determine if other viable synthetic pathways exist.
Q3: What are the typical reaction conditions used for the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole?
A: Research suggests this condensation reaction is typically carried out in a biphasic system of dichloromethane and water, using phase transfer catalysis to facilitate the reaction. [] The reaction is carried out under alkaline conditions, often achieved using inorganic bases. []
Q4: Have any analytical methods been developed specifically for the detection and quantification of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?
A: The provided research papers focus primarily on the synthesis and characterization of pantoprazole sodium. While they mention the use of analytical techniques like 1H NMR and MS for confirming the structure of intermediates and the final product, they do not elaborate on specific methods for quantifying 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [] Further research may reveal the development and validation of such methods.
Q5: Are there any known impurities formed during the synthesis of pantoprazole sodium that involve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?
A: One identified impurity is the pantoprazole sodium oxynitride. [] This impurity is formed during the oxidation step of the synthesis, where the oxidation occurs not only on the desired sulfur atom but also on the pyridine ring. [] Controlling the catalyst dosage during oxidation can help minimize the formation of this impurity. []
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